molecular formula C21H25N5O4S B1684682 Pevonedistat CAS No. 905579-51-3

Pevonedistat

Cat. No. B1684682
CAS RN: 905579-51-3
M. Wt: 443.5 g/mol
InChI Key: MPUQHZXIXSTTDU-QXGSTGNESA-N
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Description

Pevonedistat, also known as MLN4924, is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity . It belongs to the class of organic compounds known as indanes . It has been investigated in 23 clinical trials, of which 20 are open and 3 are closed .


Molecular Structure Analysis

The IUPAC name of Pevonedistat is [(1S,2S,4R)-4-[4-[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate . Its molecular formula is C21H25N5O4S and its molar mass is 443.52 g/mol .


Physical And Chemical Properties Analysis

Pevonedistat is a lyophilized powder with a molecular weight of 443.52 g/mol . It is soluble in DMSO at 10 mg/ml .

Scientific Research Applications

Anti-Tumor Activity in Neuroblastoma

Pevonedistat has shown significant anti-tumor activity in neuroblastoma. It is a neddylation inhibitor that blocks proteasomal degradation of cullin–RING ligase (CRL) proteins involved in the degradation of short-lived regulatory proteins, including those involved with cell-cycle regulation . The mechanism of pevonedistat cytotoxicity in neuroblastoma cell lines is p53 dependent .

Treatment of Renal Cell Carcinoma

MLN4924 has been found to induce cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification . It has shown dramatic inhibition on the viability, migration, and proliferation of renal cancer cells .

Inhibition of SOX2 Expression

Pevonedistat has been found to inhibit SOX2 expression, which is correlated to reduced overall and disease-free survival in urothelial cancer . It also inhibits sphere formation but drives the induction of terminal differentiation markers and apoptosis within arsenite-transformed urothelial cells .

Neddylation Inhibition in Granulosa Cells

MLN4924 has been found to inhibit neddylation in granulosa cells, disrupting the energy metabolism of these cells . This could potentially have implications for the treatment of conditions related to ovarian function .

Potential Use in Combination Therapies

Research has suggested that MLN4924 could be used in combination with other drugs for more effective treatment outcomes. For example, the combined treatment of Pevonedistat with cisplatin significantly elevated the expression of terminal differentiation markers and eventually led to more cell death than either solo treatment .

Potential Use in Treating Other Cancers

While specific studies are still needed, the mechanisms of action of Pevonedistat suggest potential applications in treating other types of cancers. Its ability to inhibit neddylation and disrupt cell cycle progression could potentially be leveraged in the treatment of a variety of malignancies .

Mechanism of Action

Target of Action

Pevonedistat, also known as MLN4924, is a selective inhibitor of the NEDD8-activating enzyme E1 regulatory subunit (NAE1) . NAE1 is a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3) .

Mode of Action

Pevonedistat forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with thioester-linked NEDD8 bound to the enzyme’s catalytic cysteine . Unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity . This inhibition of NAE prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation .

Biochemical Pathways

The inhibition of NAE by Pevonedistat disrupts the NEDD8 conjugation pathway that involves the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs) . This disruption leads to the accumulation of CRL substrates, including p21, p27, and NRF2 , thereby suppressing diverse tumor development .

Pharmacokinetics

Following a single dose of Pevonedistat at 50 mg/m^2, there was a parallel log-linear decline in plasma and whole blood Pevonedistat concentration . The mean terminal half-life of Pevonedistat and drug-related material in plasma was 8.4 and 15.6 hours, respectively . Pevonedistat distributed preferentially in whole blood with a mean whole-blood-to-plasma ratio for Pevonedistat AUC ∞ of 40.8 . By 1 week post dose, the mean recovery of administered radioactivity was 94% (41% in urine and 53% in feces) .

Result of Action

Pevonedistat induces cell death and has demonstrated significant therapeutic potential in several malignancies . It has been shown to induce apoptosis in cancer cells by deregulating S-phase DNA synthesis . In colorectal cancer (CRC), Pevonedistat has been found to induce cell death through both the extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways .

Action Environment

The effect of Pevonedistat may be greater for cancer cells than for normal cells if the cancer cells are already deficient in DNA repair due to prior epigenetic silencing of DNA repair genes active in alternative pathways . This suggests that the cellular environment, particularly the presence of certain genetic mutations, can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022549
Record name Pevonedistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pevonedistat

CAS RN

905579-51-3
Record name Pevonedistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905579-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pevonedistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905579513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pevonedistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pevonedistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEVONEDISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AZD8D215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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